molecular formula C16H17Cl2N3O3S B4562880 2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide

2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide

Cat. No.: B4562880
M. Wt: 402.3 g/mol
InChI Key: VZCXRJAIMYQNDW-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C16H17Cl2N3O3S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0367680 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Compounds and Their Applications

Sulfonamide compounds, including 2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, have been recognized for their wide range of applications in medicinal chemistry. These compounds are known for their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotic medications, and COX2 inhibitors. Recent research has focused on exploring new sulfonamide derivatives for their potential antitumor activity, antiglaucoma effects, and applications in treating various diseases by targeting specific isoforms of carbonic anhydrase and other biological targets.

Antitumor and Antiglaucoma Agents

Significant research efforts have been directed towards developing sulfonamide compounds as selective antiglaucoma drugs by targeting carbonic anhydrase II and as antitumor agents/diagnostic tools by targeting carbonic anhydrase IX/XII. Recent patents and studies have highlighted the development of novel drugs like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor), which show significant antitumor activities. These advancements underscore the ongoing need for novel sulfonamides to serve as effective treatments for glaucoma and cancer, among other diseases (Carta, Scozzafava, & Supuran, 2012).

Biofouling Prevention in Water Systems

Sulfonamide compounds have also been studied for their potential in preventing biofouling in reverse osmosis polyamide membrane systems. Research in this area seeks to identify safer and more effective strategies than traditional chlorine-based treatments, which can damage membranes and generate harmful byproducts. Non-oxidizing biocides, including sulfonamide derivatives, have been evaluated for their antimicrobial efficiency, hazard levels, and compatibility with membrane systems. This research is crucial for improving the sustainability of water supply technologies in water-stressed regions (Da-Silva-Correa et al., 2022).

Properties

IUPAC Name

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c1-10(2)21-25(23,24)15-7-12(13(17)8-14(15)18)16(22)20-9-11-5-3-4-6-19-11/h3-8,10,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCXRJAIMYQNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.